molecular formula C10H10O3 B8609068 5-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one

5-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one

Cat. No. B8609068
M. Wt: 178.18 g/mol
InChI Key: BPKUTXDHBQPQIM-UHFFFAOYSA-N
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Patent
US06107036

Procedure details

80 mmol t-butylhydroquinone together with 80 mmol potassium bromate is suspended in 100 ml water. 20 drops 1 M sulfuric acid is added thereto while stirring. The reaction mixture is slowly heated to 80° C. while stirring. A clear orange solution of the quinone forms. When this is cooled to room temperature orange needles precipitate (t-butylbenzoquinone). These are dissolved in 400 ml ethanol while still wet. The solution is irradiated for 15 h at 5° C. with a 250 W sodium-vapour lamp (TLC control). The solvent is removed by distillation, the residue is washed with toluene/hexane 1:1. The remaining colourless crystalline residue (2-(2'-ethyl-2'-ethoxy-propyl)-hydroquinone) is fed into a mixture of 4 ml ethanol and 80 ml glacial acetic acid. 4 ml 40% aqueous tetrafluoroboric acid is added while stirring. The mixture is heated to 80° C. during which a clear solution forms. After cooling to room temperature it is poured onto 200 ml water and extracted with toluene. The organic phase is washed once with water and dried over potassium carbonate. After removing the solvent by distillation an oil remains (5-hydroxy-2,2-dimethyl-2,3-dihydro-benzofurane). The benzoylation, oxidation and saponification are carried out as described in example 15.
Quantity
80 mmol
Type
reactant
Reaction Step One
Quantity
80 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
quinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
400 mL
Type
reactant
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8]C=1O)(C)([CH3:3])[CH3:2].Br([O-])(=O)=O.[K+].C(C1C(=O)C=CC(=[O:28])C=1)(C)(C)C.[Na].[CH2:31]([OH:33])[CH3:32]>O.S(=O)(=O)(O)O>[OH:33][C:31]1[CH:8]=[CH:9][C:10]2[O:12][C:1]([CH3:3])([CH3:2])[C:5](=[O:28])[C:11]=2[CH:32]=1 |f:1.2,^1:29|

Inputs

Step One
Name
Quantity
80 mmol
Type
reactant
Smiles
C(C)(C)(C)C1=C(O)C=CC(=C1)O
Step Two
Name
Quantity
80 mmol
Type
reactant
Smiles
Br(=O)(=O)[O-].[K+]
Step Three
Name
quinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C(C=CC(C1)=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Six
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)O
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
The solvent is removed by distillation
WASH
Type
WASH
Details
the residue is washed with toluene/hexane 1:1
ADDITION
Type
ADDITION
Details
The remaining colourless crystalline residue (2-(2'-ethyl-2'-ethoxy-propyl)-hydroquinone) is fed into a mixture of 4 ml ethanol and 80 ml glacial acetic acid
ADDITION
Type
ADDITION
Details
4 ml 40% aqueous tetrafluoroboric acid is added
STIRRING
Type
STIRRING
Details
while stirring
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to 80° C. during which a clear solution forms
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature it
ADDITION
Type
ADDITION
Details
is poured onto 200 ml water
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
WASH
Type
WASH
Details
The organic phase is washed once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
CUSTOM
Type
CUSTOM
Details
After removing the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation an oil

Outcomes

Product
Name
Type
Smiles
OC=1C=CC2=C(C(C(O2)(C)C)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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